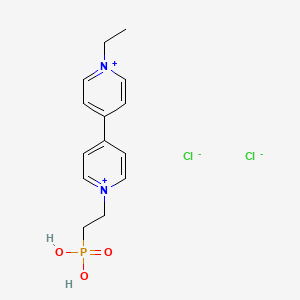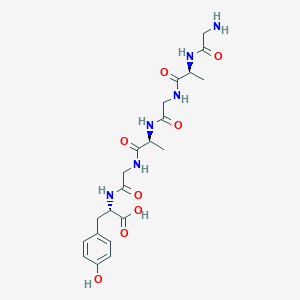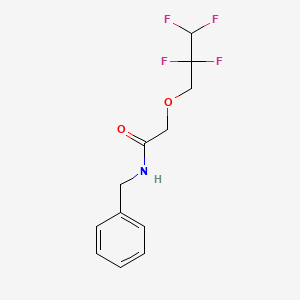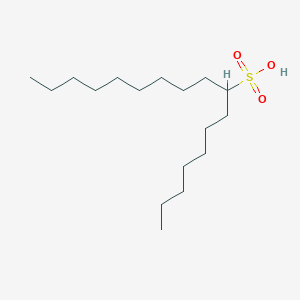
1,1,1,5,5,5-Hexafluoro-2,4-bis(trifluoromethyl)pentane-2,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,5,5,5-Hexafluoro-2,4-bis(trifluoromethyl)pentane-2,4-diol is a highly fluorinated organic compound. It is characterized by its unique structure, which includes two trifluoromethyl groups and six fluorine atoms attached to a pentane-2,4-diol backbone. This compound is known for its chemical stability and unique properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1,5,5,5-Hexafluoro-2,4-bis(trifluoromethyl)pentane-2,4-diol typically involves the reaction of hexafluoroacetone with a suitable diol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,1,5,5,5-Hexafluoro-2,4-bis(trifluoromethyl)pentane-2,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
1,1,1,5,5,5-Hexafluoro-2,4-bis(trifluoromethyl)pentane-2,4-diol has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and low dielectric constants.
Mécanisme D'action
The mechanism of action of 1,1,1,5,5,5-Hexafluoro-2,4-bis(trifluoromethyl)pentane-2,4-diol involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1,1,1,5,5,5-Hexafluoro-2,4-pentanedione: This compound shares a similar fluorinated structure but lacks the diol functionality.
Hexafluoroacetylacetone: Another fluorinated compound with similar properties but different functional groups.
Uniqueness: 1,1,1,5,5,5-Hexafluoro-2,4-bis(trifluoromethyl)pentane-2,4-diol is unique due to its combination of high fluorine content and diol functionality. This combination imparts unique chemical and physical properties, making it valuable for specific applications where other similar compounds may not be suitable.
Propriétés
Numéro CAS |
503169-49-1 |
|---|---|
Formule moléculaire |
C7H4F12O2 |
Poids moléculaire |
348.09 g/mol |
Nom IUPAC |
1,1,1,5,5,5-hexafluoro-2,4-bis(trifluoromethyl)pentane-2,4-diol |
InChI |
InChI=1S/C7H4F12O2/c8-4(9,10)2(20,5(11,12)13)1-3(21,6(14,15)16)7(17,18)19/h20-21H,1H2 |
Clé InChI |
ZXXAYTLNJUZPGL-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(F)(F)F)(C(F)(F)F)O)C(C(F)(F)F)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2H-Quinolizine, octahydro-4-[4-(4-pyridinylthio)phenyl]-](/img/structure/B14244285.png)


![4-[2-Ethyl-4-(3-chlorophenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14244297.png)



![4-[2-(Pyridin-2(1H)-ylidene)-1,2-dihydro-3H-indol-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14244329.png)


silane](/img/structure/B14244348.png)
![2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl prop-2-enoate](/img/structure/B14244353.png)
